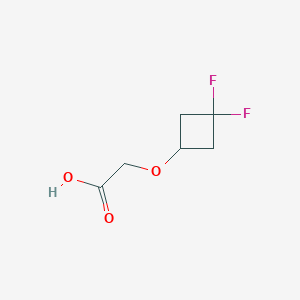

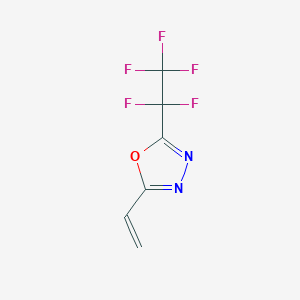

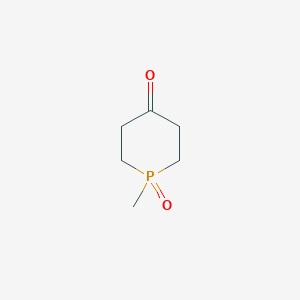

![molecular formula C23H27N3O2 B2739306 1-(4-Methoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one CAS No. 848743-20-4](/img/structure/B2739306.png)

1-(4-Methoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Methoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one, also known as MBP, is a synthetic compound that has been studied for its potential applications in scientific research. MBP belongs to the class of compounds known as benzimidazoles, which have been shown to have various biological activities such as anti-inflammatory, anti-tumor, and anti-viral effects.

Wissenschaftliche Forschungsanwendungen

Molecular Structures and Cytotoxicity

Palladium(II) and platinum(II) complexes with benzimidazole ligands have been synthesized as potential anticancer compounds. The structures of these complexes were elucidated using physico-chemical techniques, including density functional theory (DFT) for geometry optimization, vibrational assignments, and molecular orbital description. The study revealed square-planar geometries around the metallic center through coordination bonds, indicating strong interactions between the metal and the ligands. These complexes displayed activity against several cancer cell lines (MCF-7, HCT, and Hep-G2), comparable to cis-platin, showcasing their potential in cancer therapy (Ghani & Mansour, 2011).

Heterocycles Synthesis

The compound has been utilized as a synthon in the regiospecific synthesis of various five and six-membered heterocycles, demonstrating significant versatility. By cyclocondensation with bifunctional heteronucleophiles, it aids in the efficient synthesis of compounds with masked or unmasked aldehyde functionality. This highlights its utility in creating heterocyclic structures, which are crucial in drug design and discovery (Mahata et al., 2003).

Chemical Analog Design

New pyrrole derivatives, designed as chemical analogs of 1,4-dihydropyridines drugs for developing new calcium channel blockers, were synthesized. These compounds showed promising biological activity and low acute toxicity, indicating their potential as future pharmacological agents. The synthesis approach underscores the strategic use of the benzimidazole derivative in creating new molecules with potential therapeutic applications (Ivan et al., 2021).

Catalytic Activity

Pd(II) complexes with ONN pincer ligand, involving benzimidazole, demonstrated excellent catalytic activity towards the Suzuki-Miyaura reaction. This reaction is a cornerstone in the formation of carbon-carbon bonds, essential in organic synthesis and pharmaceutical manufacturing. The study of these complexes provides insight into designing more efficient catalysts for organic synthesis (Shukla et al., 2021).

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c1-16(2)12-13-25-21-7-5-4-6-20(21)24-23(25)17-14-22(27)26(15-17)18-8-10-19(28-3)11-9-18/h4-11,16-17H,12-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGRRMHEDBEFPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 2-(6-((2-methoxybenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2739223.png)

![4-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2739228.png)

![7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methyl-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2739233.png)

![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2739234.png)

![3'-(4-Fluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2739238.png)